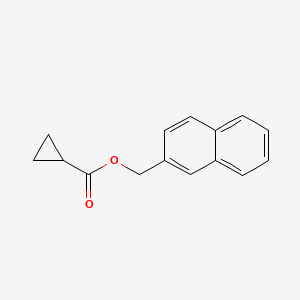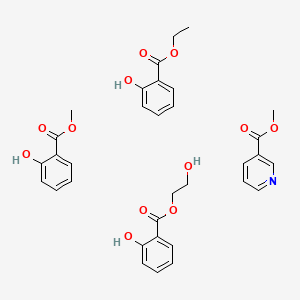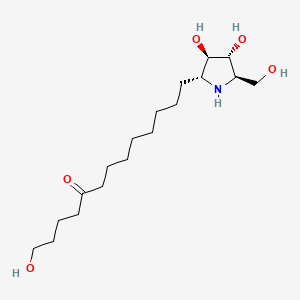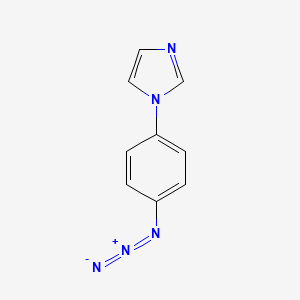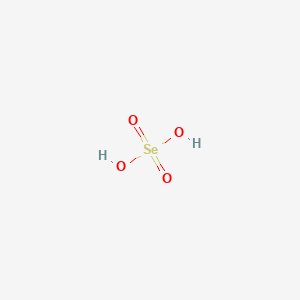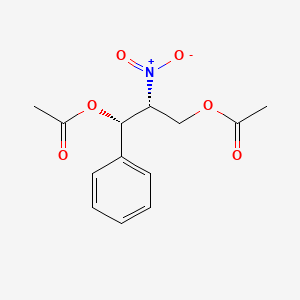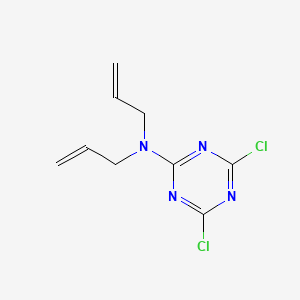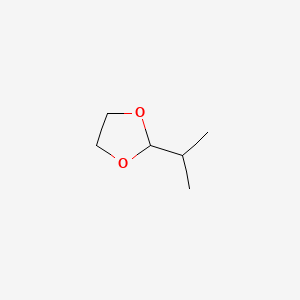
2-Isopropyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2. It has a role as a metabolite. It derives from a hydride of a 1,3-dioxolane.
Scientific Research Applications
Polymer Synthesis and Characterization
2-Isopropyl-1,3-dioxolane derivatives have been successfully synthesized and utilized in the creation of unique polymers. Kumar and Negi (2015) synthesized derivatives like 5-methyl-2-isopropyl-1,3-dioxolan-4-one and utilized them in the formation of poly(potassium 1-hydroxy acrylate) and its derivatives. These polymers displayed high water absorption capacity due to their porous morphology, making them effective as viscosifiers (Kumar & Negi, 2015).
Renewable Fuel and Solvent Production
Harvey, Merriman, and Quintana (2016) explored the use of 2-isopropyl-1,3-dioxolane in the production of renewable gasoline, solvents, and fuel additives. They found that 2,3-butanediol, a derivative of 2-isopropyl-1,3-dioxolane, can be converted into a high-octane gasoline alternative and an effective industrial solvent (Harvey, Merriman, & Quintana, 2016).
Enhancing Liquid Crystal Properties
Chen et al. (2015) investigated the impact of 1,3-dioxolane derivatives, including those with the 2-isopropyl group, on the properties of liquid crystals. The incorporation of these derivatives significantly enhanced the positive dielectric anisotropy and birefringence of tolane-liquid crystals, indicating potential for advanced liquid crystal display technologies (Chen et al., 2015).
Catalysis in Synthesis Reactions
The compound has been a key player in catalysis. For instance, a study by An-shun (2003) focused on the synthesis of 2-isopropyl-1,3-benzodioxolane using 2-isopropyl-1,3-dioxolane and phosphotungstic acid supported on activated carbon as a catalyst, revealing a significant potential for the compound in various organic synthesis reactions (An-shun, 2003).
properties
CAS RN |
822-83-3 |
|---|---|
Product Name |
2-Isopropyl-1,3-dioxolane |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
SMYRHRFGKYUCFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCO1 |
Canonical SMILES |
CC(C)C1OCCO1 |
Other CAS RN |
822-83-3 |
solubility |
0.86 M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



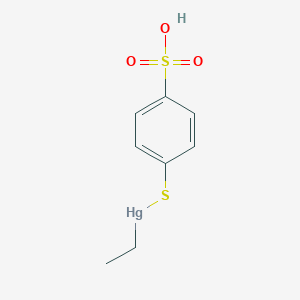
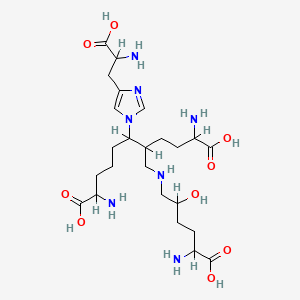

![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)

